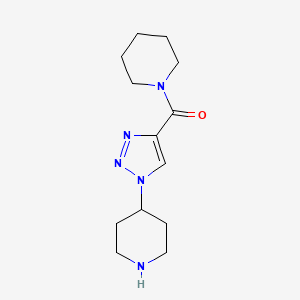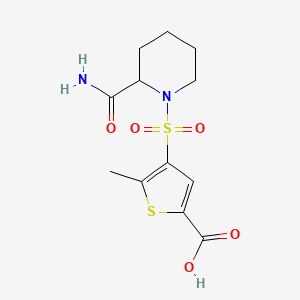![molecular formula C14H15NO4S2 B7570181 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid, also known as E7820, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid inhibits the activity of fibroblast growth factor receptor (FGFR) tyrosine kinase, which is involved in angiogenesis and tumor growth. By blocking this pathway, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid prevents the formation of new blood vessels and inhibits tumor growth.
Biochemical and Physiological Effects:
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to inhibit tumor growth and angiogenesis in preclinical studies. It has also been shown to reduce the expression of angiogenic factors and increase the expression of anti-angiogenic factors. In addition, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is that it has demonstrated anti-tumor activity in various cancer types, making it a potentially useful treatment option for a wide range of cancers. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully elucidate the pathways involved.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid. One area of focus is the development of more effective and targeted therapies for cancer treatment. Another area of interest is the potential use of 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action and to identify biomarkers that can predict response to treatment.
In conclusion, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its ability to inhibit angiogenesis and tumor growth makes it a potentially useful treatment option for a wide range of cancers. Further research is needed to fully understand its mechanism of action and to identify biomarkers that can predict response to treatment.
Synthesemethoden
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-ethylphenylsulfonamide with 2-methyl-5-thiocyanatobenzoic acid, followed by cyclization and carboxylation. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has been studied for its potential use in cancer treatment. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In preclinical studies, 4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid has demonstrated anti-tumor activity in various cancer types, including breast, colon, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
4-[(4-ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-3-10-4-6-11(7-5-10)15-21(18,19)13-8-12(14(16)17)20-9(13)2/h4-8,15H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPMLUTGAKFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)



![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)


![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)

